molecular formula C10H8F4O2 B2473458 Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate CAS No. 73789-95-4

Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate

Cat. No.: B2473458
CAS No.: 73789-95-4
M. Wt: 236.166
InChI Key: GUAAKHWBEHBVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Nomenclature

Molecular Structure and Identification

The compound’s molecular formula is C₁₀H₈F₄O₂ , with a molecular weight of 236.16 g/mol . Its IUPAC name, ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate , reflects the ethyl ester group, the 3,4-difluorophenyl substituent, and the geminal difluoro arrangement at the α-carbon of the acetate moiety.

Key structural descriptors include:

  • InChI: InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
  • SMILES: CCOC(=O)C(C1=CC(=C(C=C1)F)F)(F)F
  • CAS Number: 73789-95-4

The compound’s structure comprises:

  • A difluoroacetate core (CF₂COOEt) with two fluorine atoms bonded to the α-carbon.
  • A 3,4-difluorophenyl group (C₆H₃F₂) attached to the β-carbon of the acetate.
Table 1: Structural Parameters of this compound
Parameter Value/Description
Molecular Formula C₁₀H₈F₄O₂
Molecular Weight 236.16 g/mol
IUPAC Name This compound
Functional Groups Ester, geminal difluoro, aromatic fluorine

Isomerism and Analogues

The compound exists in a single stereoisomeric form due to the absence of chiral centers. However, structural analogues differ in fluorine positioning on the aromatic ring:

Properties

IUPAC Name

ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAAKHWBEHBVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate. The process begins with the diazotization of 3,4-difluoroaniline, followed by treatment with ethyl acetoacetate to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl derivatives, while reduction may produce hydroxy derivatives.

Scientific Research Applications

Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate include:

Uniqueness

This compound is unique due to its specific combination of ethyl and difluorophenyl groups, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Biological Activity

Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate is a fluorinated compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of multiple fluorine atoms, enhances its chemical stability and biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

  • Molecular Formula: C10H8F4O
  • Molecular Weight: 236.16 g/mol
  • Purity: 97%

The presence of fluorine atoms in both the acetic acid moiety and the phenyl ring significantly influences the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function through several mechanisms:

  • Enzyme Inhibition: The difluoroacetate moiety can inhibit certain enzyme activities by competing with natural substrates or altering enzyme conformation.
  • Receptor Modulation: It may modulate receptor functions, influencing signaling pathways that are critical for various biological processes .

Biological Applications

This compound has been explored for several potential applications:

Case Studies and Research Findings

  • Difluoroalkylation Studies:
    Recent studies have demonstrated the utility of ethyl difluoroacetate derivatives in difluoroalkylation reactions. For instance, a study utilizing Eosin Y as a photocatalyst showed that this compound could facilitate efficient difluoroalkylation under mild conditions with yields up to 89% .
    Reaction ConditionsYield (%)
    Eosin Y (1 mol%)89
    DMF solvent
    Irradiation time16 hours
  • Antifungal Testing:
    While direct studies on this compound are sparse, related compounds have shown promising antifungal activities against strains such as Candida albicans and Aspergillus fumigatus. These findings suggest that further exploration into this compound's antifungal potential could be beneficial .
  • Biochemical Pathway Analysis:
    Investigations into the biochemical pathways affected by similar difluoro compounds indicate that they may influence metabolic processes related to drug metabolism and efficacy. The presence of fluorine enhances bioavailability and stability within biological systems .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For example:
  • Step 1 : React 3,4-difluorophenylboronic acid with ethyl bromodifluoroacetate using a palladium catalyst under Suzuki-Miyaura coupling conditions to form the intermediate.
  • Step 2 : Esterification with ethanol and an acid catalyst (e.g., HCl) to finalize the product .
  • Key Conditions :
ParameterOptimal Range
CatalystPd(PPh₃)₄
SolventDMF/Toluene
Temp.80–100°C

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :
  • ¹⁹F NMR : Identifies fluorine environments (δ ~ -110 to -120 ppm for CF₂ groups).
  • ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm) due to fluorine coupling .
  • HPLC-MS : Confirms purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 261.1) .

Q. What are the key stability considerations for this compound under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : Susceptible to ester hydrolysis in aqueous basic conditions (pH > 9). Use anhydrous solvents for reactions .

Q. What is the solubility profile of the compound in various solvents?

  • Methodological Answer :
SolventSolubility (mg/mL)Notes
DMSO50Preferred for biological assays
Ethanol30Limited at low temps
Dichloromethane100High solubility for synthesis
  • Solubility decreases with increased fluorination of solvents .

Q. How does the compound's reactivity compare to non-fluorinated analogs?

  • Methodological Answer : Fluorination enhances electrophilicity at the α-carbon, enabling nucleophilic substitutions (e.g., SN2 with amines). Non-fluorinated analogs show slower kinetics due to reduced electron-withdrawing effects .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity in its synthesis?

  • Methodological Answer :
  • DoE Approach : Vary catalyst loading (0.5–2 mol%), solvent polarity (THF vs. DMF), and temperature (60–120°C).
  • Example Optimization :
ConditionYield (%)Purity (%)
1 mol% Pd, DMF, 90°C8597
2 mol% Pd, THF, 80°C7894
  • Use in-line FTIR to monitor intermediate formation .

Q. What computational methods are used to study its electronic properties?

  • Methodological Answer :
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity.
  • Molecular Dynamics : Simulate solvation effects in DMSO to correlate with experimental solubility .

Q. What are the implications of fluorination on its biological activity?

  • Methodological Answer : Fluorine atoms enhance metabolic stability and membrane permeability. In enzymatic assays, the compound inhibits cytochrome P450 3A4 (IC₅₀ = 2.1 µM) due to strong C-F dipole interactions .

Q. How can impurities be identified and quantified during synthesis?

  • Methodological Answer :
  • LC-MS/MS : Detect trace impurities (e.g., de-esterified byproducts) at ppm levels.
  • NMR Spiking : Add authentic standards to distinguish between regioisomers (e.g., 3,4- vs. 2,5-difluoro derivatives) .

Q. What strategies improve regioselectivity in its derivatives?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., BOC) on the phenyl ring to guide cross-coupling reactions.
  • Microwave Synthesis : Enhances regioselectivity in Ullmann couplings (e.g., 90% selectivity for para-substitution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.